molecular formula C15H18ClNO B1382887 (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 1391553-17-5

(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1382887
CAS No.: 1391553-17-5
M. Wt: 263.76 g/mol
InChI Key: GSMJUVHGBWUTQK-UTONKHPSSA-N
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Description

(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. These compounds are characterized by the presence of a phenyl ring attached to an ethylamine chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride typically involves several steps:

    Starting Material: The synthesis often begins with a benzyl-protected phenol.

    Alkylation: The phenol is alkylated using an appropriate alkyl halide to introduce the ethylamine chain.

    Reduction: The intermediate product is then reduced to form the amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Alkylation: Using industrial reactors to perform the alkylation step efficiently.

    Catalytic Reduction: Employing catalysts to facilitate the reduction process.

    Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.

    Salt Formation: Converting the amine to its hydrochloride salt in large batches.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted phenylethylamines.

Scientific Research Applications

(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in neurotransmitter modulation.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as:

    Receptors: Binding to and modulating the activity of certain receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Pathways: Affecting signaling pathways that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: The parent compound, which lacks the benzyloxy group.

    Amphetamine: A well-known stimulant with a similar structure but different functional groups.

    Methamphetamine: Another stimulant with structural similarities but distinct pharmacological effects.

Uniqueness

(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other phenylethylamines, such as altered binding affinity to receptors or modified metabolic pathways.

Properties

IUPAC Name

(1R)-1-(3-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMJUVHGBWUTQK-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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